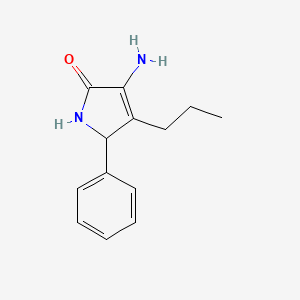
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a urea moiety linked to a 4,5-dimethyl-1H-1,2,3-triazole ring, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) to yield the desired triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of triazole derivatives, including urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)-, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to accelerate the reaction process and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like tert-butyl nitrite.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms .
Applications De Recherche Scientifique
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its interaction with various molecular targets and pathways. The triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to the inhibition of enzyme-mediated processes, contributing to its antimicrobial and antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a similar structure, known for its broad-spectrum activity.
Trazodone: An antidepressant that contains a triazole moiety.
Uniqueness
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Propriétés
Numéro CAS |
60832-07-7 |
|---|---|
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
(4,5-dimethyltriazol-1-yl)urea |
InChI |
InChI=1S/C5H9N5O/c1-3-4(2)10(9-7-3)8-5(6)11/h1-2H3,(H3,6,8,11) |
Clé InChI |
PJCWDUOILTVAJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=N1)NC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)







![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)



